molecular formula C21H15BrClN3O2S B12019320 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate CAS No. 769152-35-4

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate

Cat. No.: B12019320
CAS No.: 769152-35-4
M. Wt: 488.8 g/mol
InChI Key: DUPXDQVETPDAPV-ZMOGYAJESA-N
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Description

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C21H15BrClN3O2S. This compound is known for its unique structure, which includes a combination of chloroaniline, carbothioyl, carbohydrazonoyl, and bromobenzoate groups. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the intermediate compounds, which are then combined under controlled conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired chemical transformations .

the synthesis in a laboratory setting involves careful control of reaction parameters to achieve high purity and yield .

Chemical Reactions Analysis

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

4-(2-((3-Chloroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

CAS No.

769152-35-4

Molecular Formula

C21H15BrClN3O2S

Molecular Weight

488.8 g/mol

IUPAC Name

[4-[(E)-[(3-chlorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H15BrClN3O2S/c22-19-7-2-1-6-18(19)20(27)28-17-10-8-14(9-11-17)13-24-26-21(29)25-16-5-3-4-15(23)12-16/h1-13H,(H2,25,26,29)/b24-13+

InChI Key

DUPXDQVETPDAPV-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC(=CC=C3)Cl)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC(=CC=C3)Cl)Br

Origin of Product

United States

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